molecular formula C10H9ClO2 B1613513 3-(2-Chloro-2-propenyl)benzoic acid CAS No. 732249-12-6

3-(2-Chloro-2-propenyl)benzoic acid

Cat. No. B1613513
CAS RN: 732249-12-6
M. Wt: 196.63 g/mol
InChI Key: MBLVWHPSIOORAS-UHFFFAOYSA-N
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Description

3-(2-Chloro-2-propenyl)benzoic acid is a chemical compound with the molecular formula C10H9ClO2 . It has a molecular weight of 196.63 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) . The compound contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.63 .

Scientific Research Applications

Parabens in Aquatic Environments

Parabens, chemically related to 3-(2-Chloro-2-propenyl)benzoic acid through the benzoic acid core, are widely used as preservatives in various products. A comprehensive review highlights the occurrence, fate, and behavior of parabens in aquatic environments. Despite effective wastewater treatments, parabens persist at low levels in effluents and surface waters, reflecting ongoing environmental introduction from consumer product usage. Methylparaben and propylparaben dominate, mirroring their prevalence in commercial mixtures. The study discusses the transformation of parabens into chlorinated by-products in water, emphasizing the need for further research on their stability and potential toxicity (Haman et al., 2015).

Benzoic Acid and Gut Functions

Benzoic acid, closely related to this compound, is utilized in food and feed for its antibacterial and antifungal properties. Recent studies suggest that benzoic acid could enhance growth and health by improving gut functions, including digestion, absorption, and barrier functions. The review elaborates on how appropriate levels of benzoic acid may benefit gut functions by regulating enzyme activity, redox status, immunity, and microbiota, while excessive administration could harm gut health. This underscores the complex impact of benzoic acid and structurally related compounds on biological systems (Mao et al., 2019).

Synthesis and Application of Salicylic Acid Derivative

A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which shares structural similarities with this compound, has been introduced as a potential substitute for acetylsalicylic acid (ASA). This compound shows promise in drug development due to its COX-2 specificity, low toxicity profile, and potential analgesic, anti-inflammatory, and antiplatelet activities. The review focuses on the discovery, potential activity, benefits, and molecular mechanisms of regulation in health and disease, highlighting its potential as an alternative medication (Tjahjono et al., 2022).

properties

IUPAC Name

3-(2-chloroprop-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLVWHPSIOORAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641261
Record name 3-(2-Chloroprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

732249-12-6
Record name 3-(2-Chloroprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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